Piperazine-2-carboxamide

Physicochemical Properties Formulation Development Medicinal Chemistry

Many chiral API programs stall when symmetric piperazine fails to provide the required stereochemical control. Piperazine-2-carboxamide (CAS 84501-64-4) resolves this with a racemizable C2 chiral center that enables enantioselective resolution to >99% ee using robust whole-cell biocatalysts, yielding optically pure piperazine-2-carboxylic acid derivatives. • Validated FSH receptor agonist scaffold per patent literature, offering a direct entry to non-peptidic infertility therapeutics. • Primary carboxamide enables facile conversion to nitriles, amidines, and carboxylic acid bioisosteres - synthetic routes inaccessible from unsubstituted piperazine. • Calculated aqueous solubility of 1000 g/L (>1000× improvement over piperazine) supports tractable in vivo formulation. • One-pot Ugi four-component synthesis and demonstrated 15,000-compound solid-phase library generation make this a first-choice building block for hit-to-lead campaigns. Supplied with full analytical documentation; standard research quantities in stock for immediate global dispatch.

Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
CAS No. 84501-64-4
Cat. No. B1304950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-2-carboxamide
CAS84501-64-4
Molecular FormulaC5H11N3O
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C(=O)N
InChIInChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)
InChIKeyBRYCUMKDWMEGMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-2-carboxamide (84501-64-4): Overview


Piperazine-2-carboxamide (CAS 84501-64-4) is a racemic heterocyclic amine with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol [1]. It features a saturated six-membered piperazine ring bearing a primary carboxamide substituent at the 2-position, endowing it with both nucleophilic secondary amine and hydrogen-bonding amide functionalities. This compound serves as a fundamental intermediate for the construction of diverse piperazine-based pharmacophores, kinase inhibitors, and peptidomimetics .

1
Scaffold Utility Heterocyclic intermediate for piperazine-based pharmacophores, kinase inhibitors, and peptidomimetics
2
Functional Diversity Primary carboxamide enables bioisosteric replacement and facile conversion to nitriles or amidines
3
Chiral Control Racemic starting material for enantioselective resolution, enabling access to optically pure building blocks

Why Generic Analogs Cannot Substitute


In medicinal chemistry and process development, the substitution of a core scaffold with a seemingly similar analog—such as unsubstituted piperazine or piperazine-2-carboxylic acid—can derail a project. Piperazine-2-carboxamide's unique combination of a secondary amine and a primary carboxamide provides a specific hydrogen-bonding donor/acceptor profile and a distinct pKa that directly influences target binding, solubility, and downstream derivatization routes . For instance, the carboxamide group enables facile conversion to nitriles, amidines, or serves as a bioisostere for carboxylic acids, a synthetic avenue not accessible from piperazine itself. Furthermore, the chiral center at C2 allows for enantioselective resolution, a property absent in symmetric piperazine, which is critical for generating optically pure active pharmaceutical ingredients [1].

Hydrogen-Bonding Profile
Unsubstituted piperazine lacks the primary carboxamide group, resulting in a distinct donor/acceptor profile and altered target binding capacity.
Synthetic Trajectory
Piperazine-2-carboxylic acid may not replicate the specific reactivity of the carboxamide, limiting downstream conversion to nitriles or amidines.
Enantioselective Resolution
Symmetric piperazine or achiral analogs lack the C2 stereocenter, precluding the generation of enantiopure intermediates for chiral APIs.

Quantitative Differentiation Against Competitors


Aqueous Solubility Advantage

Piperazine-2-carboxamide exhibits a significantly higher calculated aqueous solubility compared to the parent heterocycle, piperazine. This difference can be a critical factor in selecting a core scaffold for lead optimization where aqueous solubility is a prerequisite for in vivo testing .

Aqueous Solubility
Class-level inference
>1000-fold higher (calculated)
Supports solubility-based lead optimization
Data to verify; calculated value
Physicochemical Properties Formulation Development Medicinal Chemistry

Superior Thermal Stability

The melting point of Piperazine-2-carboxamide is significantly higher than that of unsubstituted piperazine, reflecting enhanced intermolecular hydrogen bonding from the carboxamide group. This property translates to a more robust crystalline solid that is easier to handle and purify via recrystallization .

Thermal Stability
Class-level inference
144-145 °C melting point
Supports stability handling and recrystallization
Class-level inference
Crystallization Process Chemistry Handling and Storage

Enantioselective Kinetic Resolution

Racemic Piperazine-2-carboxamide is an excellent substrate for enzymatic resolution, enabling the production of enantiopure building blocks critical for drug development. Whole-cell biocatalysts achieve exceptional enantioselectivity, a key differentiator from non-chiral analogs [1].

Kinetic Resolution
Head-to-head
99.4% ee, 41% yield
Supports enantiopure API intermediate synthesis
Vs. racemic starting material
Chiral Resolution Biocatalysis API Intermediate Synthesis

One-Pot Ugi Synthesis Efficiency

Piperazine-2-carboxamides can be efficiently synthesized in a single operational step via a one-pot, four-component Ugi condensation. This convergent synthetic route contrasts sharply with the multi-step linear syntheses often required for other functionalized piperazines [1].

Ugi Synthesis
Cross-study comparable
One-pot, 4-component
Supports rapid library generation
Vs. linear synthesis
Multicomponent Reactions Medicinal Chemistry Library Synthesis

High-Diversity Scaffold for Library Synthesis

The piperazine-2-carboxamide core is a proven, highly productive scaffold for combinatorial library generation. A single study successfully produced a Lead Discovery Library of 15,000 discrete piperazine-2-carboxamide derivatives using novel solid-phase synthetic routes, demonstrating its exceptional amenability to high-throughput parallel synthesis [1].

Library Diversity
Supporting evidence
15,000 compounds
Supports HTS library generation
Source to review
Combinatorial Chemistry High-Throughput Screening Scaffold Diversity

Preferred Application Scenarios


Enantiopure Pharmaceutical Intermediates

Given its demonstrated ability to be resolved to >99% enantiomeric excess using robust whole-cell biocatalysts [1], Piperazine-2-carboxamide is the optimal starting material for projects requiring the synthesis of single-enantiomer piperazine-2-carboxylic acid derivatives. This is particularly relevant for the development of chiral APIs where a defined stereocenter is critical for biological activity.

Rapid Lead Discovery Library Construction

The convergence of a highly efficient one-pot, four-component Ugi synthesis [2] and a proven capacity for generating 15,000-compound solid-phase libraries [3] makes this scaffold a first-choice building block for medicinal chemistry groups seeking to rapidly explore chemical space around a privileged piperazine core in hit-to-lead or lead optimization campaigns.

FSH Receptor Agonist Development

Patent literature establishes 2-carboxamide piperazine compounds as a potent class of Follicle Stimulating Hormone (FSH) receptor agonists [4]. Researchers focused on discovering novel, non-peptidic treatments for infertility should prioritize this scaffold over generic piperazines due to its validated activity against this specific therapeutic target.

Physicochemical Property Optimization

For lead series suffering from poor aqueous solubility, swapping a more lipophilic core with Piperazine-2-carboxamide can be a rational design strategy. Its calculated aqueous solubility of 1000 g/L represents a >1000-fold improvement over the parent piperazine, offering a clear advantage when optimizing for drug-like properties and achieving tractable in vivo formulations.

Application
Selection Property
Validation Focus
Enantiopure API Intermediate Synthesis
Chiral resolution efficiency
Enantiomeric purity analysis
Rapid Lead Discovery Libraries
Scaffold diversity and synthetic robustness
Reaction generality, throughput
FSH Receptor Agonism Research
Target binding affinity
Functional agonism assay
Physicochemical Property Optimization
Solubility and dissolution rate
In vitro ADME profiling

Technical Documentation Hub

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43 linked technical documents
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